molecular formula C10H21ClN2O2 B2533555 rac-tert-butylN-{[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl}carbamatehydrochloride CAS No. 2361640-52-8

rac-tert-butylN-{[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl}carbamatehydrochloride

Cat. No.: B2533555
CAS No.: 2361640-52-8
M. Wt: 236.74
InChI Key: LIKPMWBDJLGRQQ-WSZWBAFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-tert-butylN-{[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl}carbamatehydrochloride is a chemical compound with the molecular formula C10H21ClN2O2 and a molecular weight of 236.74 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and a tert-butyl carbamate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

rac-tert-butylN-{[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl}carbamatehydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical research.

    Medicine: It has potential applications in drug development, particularly in the design of new therapeutic agents. Its unique chemical properties make it a candidate for the development of drugs targeting specific molecular pathways.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Preparation Methods

The synthesis of rac-tert-butylN-{[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl}carbamatehydrochloride involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with a cyclopropyl derivative. The reaction conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at a temperature range of 0-25°C .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

rac-tert-butylN-{[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl}carbamatehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). The major products formed from oxidation reactions include the corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions typically yield the corresponding amine derivatives.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include alkyl halides and nucleophiles such as sodium azide (NaN3) or sodium cyanide (NaCN).

Mechanism of Action

The mechanism of action of rac-tert-butylN-{[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl}carbamatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition occurs through the formation of stable complexes between the compound and the active sites of the target molecules. The pathways involved in its mechanism of action include enzyme inhibition and modulation of protein-protein interactions .

Comparison with Similar Compounds

rac-tert-butylN-{[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl}carbamatehydrochloride can be compared with other similar compounds, such as:

    tert-Butyl carbamate: This compound has a similar structure but lacks the cyclopropyl group. It is used in similar applications but has different reactivity and stability properties.

    Cyclopropylamine: This compound contains the cyclopropyl group but lacks the tert-butyl carbamate moiety. It is used in the synthesis of various organic compounds and has different chemical properties.

    N-tert-Butyl-N’-cyclopropylurea: This compound has a similar structure but contains a urea moiety instead of a carbamate.

Properties

IUPAC Name

tert-butyl N-[[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-8-4-7(8)5-11;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H/t7-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKPMWBDJLGRQQ-WSZWBAFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@H]1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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